molecular formula C7H5Cl2I B050158 2,4-Dichloro-1-(iodomethyl)benzene CAS No. 116529-35-2

2,4-Dichloro-1-(iodomethyl)benzene

Cat. No. B050158
M. Wt: 286.92 g/mol
InChI Key: JASQNLDZUCSGKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dichloro-1-(iodomethyl)benzene and related compounds often involves halogenation reactions where specific conditions are tailored to introduce halogen atoms at the desired positions on the benzene ring. Techniques such as electrooxidative double ene-type chlorination have been employed for the synthesis of functionally similar compounds, demonstrating the versatility of halogenation methods in creating complex molecules from simpler benzene derivatives (Uneyama et al., 1983).

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives, including 2,4-Dichloro-1-(iodomethyl)benzene, is characterized by the arrangement of halogen atoms around the benzene ring, which can significantly influence the compound's reactivity and interactions. Studies on similar compounds have shown that the molecular geometry, including torsion angles and planarity, plays a crucial role in determining their physicochemical properties and reactivity (Gürbüz et al., 2016).

Chemical Reactions and Properties

2,4-Dichloro-1-(iodomethyl)benzene participates in various chemical reactions, leveraging its halogen substituents for further functionalization or as a reactive intermediate in multi-step synthesis routes. The presence of both chlorine and iodine atoms offers unique reactivity patterns, such as nucleophilic substitution reactions or participation in coupling reactions, which are foundational in organic synthesis (Yusubov et al., 2004).

Scientific Research Applications

1. Application in Organic Synthesis

2,4-Dichloro-1-(iodomethyl)benzene is utilized in the progressive direct iodination of sterically hindered alkyl-substituted benzenes. This process is significant for introducing iodine atoms selectively and effectively at the most electron-rich and sterically less hindered positions on the benzene ring. Notably, a maximum of three iodine atoms can be progressively bonded to a target molecule bearing an i-Pr or t-Bu group (Stavber, Kralj, & Zupan, 2002).

2. Hypervalent Iodine Reagent in Halomethoxylation

It is also pertinent in the synthesis of compounds like 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid. These compounds serve as convenient and recyclable hypervalent iodine reagents for the vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds. The advantage lies in the ability to easily separate the reduced forms of these reagents from the reaction mixture and reuse them, underscoring their utility in sustainable chemistry (Yusubov, Drygunova, & Zhdankin, 2004).

Safety And Hazards

The safety information available indicates that 2,4-Dichloro-1-(iodomethyl)benzene is dangerous . It’s important to handle this compound with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

2,4-dichloro-1-(iodomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASQNLDZUCSGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333780
Record name 2,4-DICHLOROBENZYL IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-(iodomethyl)benzene

CAS RN

116529-35-2
Record name 2,4-DICHLOROBENZYL IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4-Dichlorobenzyl chloride (23.45 g) and potassium iodide (47.88 g) are stirred in acetone (100 ml) at room temperature for 24 hours. After concentrated, this is extracted with t-butyl methyl ether (300 ml) and water (100 ml). The extract is washed with water, dried and concentrated to obtain 2,4-dichlorobenzyl iodide (34.49 g).
Quantity
23.45 g
Type
reactant
Reaction Step One
Quantity
47.88 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,4-Dichloro-1-(chloromethyl)benzene (0.8 mmoles) in acetone (2 mL) was treated with NaI (0.48 g) and stirred at room temperature overnight. The solvent was removed under reduced pressure and the residue extracted with DMF to provide the title compound.
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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